molecular formula C8H10BrN5 B1377248 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-32-3

3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1377248
CAS RN: 1422006-32-3
M. Wt: 256.1 g/mol
InChI Key: LXNOMFPYYIOZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the empirical formula C5H4BrN5. It has a molecular weight of 214.02 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the SMILES string Nc1ncnc2[nH]nc(Br)c12 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A derivative of 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-imino-3-isopropyl-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, has been synthesized. These compounds show promise as antimicrobial agents with significant efficiency. They also exhibit cytotoxic properties against several cancer cell lines including MCF7, HepG2, and HCT-116. Their antimicrobial activity was demonstrated against both gram-positive and gram-negative bacteria (Hassaneen et al., 2019).

Synthesis and Structural Analysis

  • Glycosylation and Antiviral Properties

    Another study focused on the glycosylation of compounds like 3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and their biological activity. These compounds, tested against viruses, tumor cells, and the parasite Leishmania tropica, showed significant activity. Some derivatives, such as 18b and 18c, were potent inhibitors of leukemia growth (Cottam et al., 1984).

  • Nucleoside Modification and Structural Rigidness

    In another research, the compound was used to synthesize nucleoside derivatives, displaying unusually rigid sugar N-conformation in aqueous solution and solid state. This study provides valuable insights into the molecular structure of pyrazolo[3,4-d]pyrimidine derivatives (He, Mikhailopulo, & Seela, 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification, with a warning signal word .

Future Directions

The future directions of research involving “3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could potentially involve further exploration of its use in the synthesis of novel kinase inhibitors, given the promising results seen with related compounds .

Mechanism of Action

Target of Action

Similar compounds in the pyrazolopyrimidine class have been reported to interact with various protein kinases, which play crucial roles in cellular processes .

Mode of Action

Pyrazolopyrimidines, in general, are known to act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain . This suggests that 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might interact with its targets in a similar manner.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines , suggesting that 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might have similar effects.

properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOMFPYYIOZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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